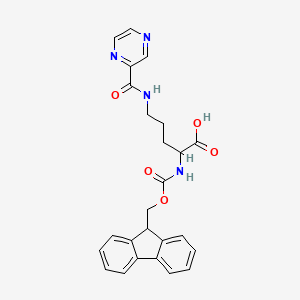
N-Fmoc-N5-(pyrazine-2-carbonyl)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Orn(Pyrazic)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in peptide synthesis as a protecting group for the amino function. The compound Fmoc-Orn(Pyrazic)-OH specifically features an ornithine residue with a pyrazine moiety, making it a unique building block for the synthesis of peptides and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Orn(Pyrazic)-OH typically involves the following steps:
Protection of the Ornithine Residue: The amino group of ornithine is protected using the Fmoc group. This is achieved by reacting ornithine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced through a coupling reaction with a pyrazine derivative. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of Fmoc-Orn(Pyrazic)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are commonly employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality Fmoc-Orn(Pyrazic)-OH suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Orn(Pyrazic)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of ornithine.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Substitution Reactions: The pyrazine moiety can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: EDC and HOBt are frequently used as coupling reagents to facilitate amide bond formation.
Substitution: Various nucleophiles can be used to introduce new functional groups onto the pyrazine ring.
Major Products Formed
The major products formed from these reactions include deprotected ornithine derivatives, peptide fragments, and functionalized pyrazine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Orn(Pyrazic)-OH is used as a building block for the synthesis of complex peptides and proteins
Biology
In biological research, Fmoc-Orn(Pyrazic)-OH is employed in the study of protein-protein interactions and enzyme-substrate relationships. The pyrazine moiety can serve as a probe for investigating the binding sites and mechanisms of various biomolecules.
Medicine
In medicine, Fmoc-Orn(Pyrazic)-OH is explored for its potential therapeutic applications. Peptides containing this compound have shown promise in drug delivery systems, where the pyrazine group can improve the targeting and release of therapeutic agents.
Industry
In the industrial sector, Fmoc-Orn(Pyrazic)-OH is used in the production of bioactive peptides and materials. Its incorporation into peptide-based hydrogels and scaffolds has applications in tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of Fmoc-Orn(Pyrazic)-OH involves its ability to participate in peptide bond formation and self-assembly processes. The Fmoc group protects the amino function during synthesis, while the pyrazine moiety can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of stable peptide structures and enhance their biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Orn(Boc)-OH: Contains a Boc (tert-butyloxycarbonyl) protecting group instead of the pyrazine moiety.
Fmoc-Lys(Pyrazic)-OH: Similar structure but with a lysine residue instead of ornithine.
Fmoc-Orn(Trt)-OH: Features a trityl (Trt) protecting group instead of the pyrazine moiety.
Uniqueness
Fmoc-Orn(Pyrazic)-OH is unique due to the presence of the pyrazine moiety, which imparts distinct chemical and biological properties. The pyrazine group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable tool in peptide synthesis and biomedical research.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGWLRHVNNSPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)



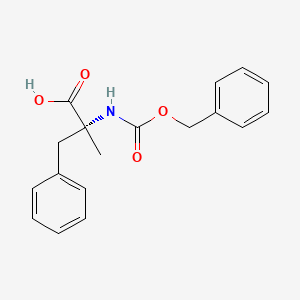
![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)

![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)
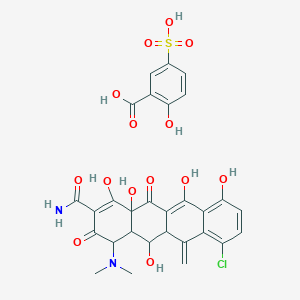
![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)
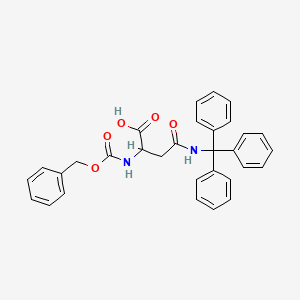
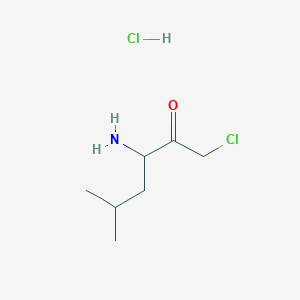
![4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B13390324.png)
